Direct Head-to-Head Comparison: Antitrypanosomal Activity of Tetranactin Versus Nonactin, Monactin, Dinactin, and Trinactin
In a direct head-to-head comparative study of macrotetrolide homologues isolated from Streptomyces sp. K07-0010, tetranactin exhibited an IC₅₀ of 0.42 μg/ml against Trypanosoma brucei brucei GUTat 3.1, with cytotoxicity against MRC-5 human lung fibroblasts of 0.18 μg/ml, yielding a selectivity index of 0.4 [1]. By comparison, nonactin showed substantially weaker antitrypanosomal activity (IC₅₀ = 5.38 μg/ml), while monactin demonstrated the most potent activity (IC₅₀ = 0.021 μg/ml) but with 12-fold higher cytotoxicity relative to activity [1]. Tetranactin occupies an intermediate potency position among the nactins, with a selectivity profile distinct from both the low-activity nonactin and the high-cytotoxicity monactin [1].
| Evidence Dimension | In vitro antitrypanosomal activity and cytotoxicity |
|---|---|
| Target Compound Data | IC₅₀ (T. b. brucei) = 0.42 μg/ml; Cytotoxicity (MRC-5) = 0.18 μg/ml; Selectivity Index = 0.4 |
| Comparator Or Baseline | Nonactin: IC₅₀ = 5.38 μg/ml, Cytotoxicity = 0.15 μg/ml, SI = 0.03; Monactin: IC₅₀ = 0.021 μg/ml, Cytotoxicity = 0.26 μg/ml, SI = 12; Dinactin: IC₅₀ = 0.065 μg/ml, Cytotoxicity = 0.21 μg/ml, SI = 3.2; Trinactin: IC₅₀ = 0.27 μg/ml, Cytotoxicity = 0.20 μg/ml, SI = 0.7 |
| Quantified Difference | Tetranactin is 12.8-fold more potent than nonactin; Monactin is 20-fold more potent than tetranactin but with different selectivity profile |
| Conditions | In vitro assay; Trypanosoma brucei brucei GUTat 3.1; MRC-5 human lung fibroblast cells |
Why This Matters
Selection of tetranactin over nonactin is quantitatively justified for antitrypanosomal screening by the 12.8-fold potency difference; selection over monactin may be preferred when reduced cytotoxicity is a critical experimental constraint.
- [1] Otoguro K, Ishiyama A, Namatame M, Nishihara A, Furusawa T, Masuma R, Shiomi K, Takahashi Y, Yamada H, Ōmura S. Selective and potent in vitro antitrypanosomal activities of ten microbial metabolites. J Antibiot (Tokyo). 2012;65(1):49-52. Table 3. doi:10.1038/ja.2011.139 View Source
